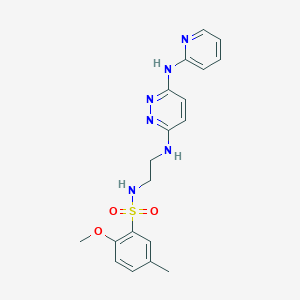

2-methoxy-5-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-14-6-7-15(28-2)16(13-14)29(26,27)22-12-11-21-18-8-9-19(25-24-18)23-17-5-3-4-10-20-17/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKWOEPXZUYVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-5-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Functional Groups

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Pyridinyl and Pyridazinyl Moieties : Known for their role in kinase inhibition.

- Benzenesulfonamide : Often associated with antibacterial and anti-inflammatory properties.

The compound exhibits biological activity primarily through the inhibition of specific kinases involved in cell proliferation. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in regulating the cell cycle.

Cyclin-Dependent Kinases

CDKs are serine/threonine kinases that, when dysregulated, contribute to various diseases, including cancer. The inhibition of CDK4 can lead to:

- Cell Cycle Arrest : Preventing the transition from G1 to S phase.

- Apoptosis Induction : Triggering programmed cell death in cancerous cells.

Therapeutic Applications

Due to its mechanism of action, this compound has potential applications in treating:

- Cancer : Particularly types characterized by overactive CDK4.

- Inflammatory Diseases : By modulating pathways involved in inflammation.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that the compound effectively inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models. In these studies, IC50 values were reported in the low micromolar range, indicating potent activity.

- Animal Models : In vivo studies demonstrated significant tumor regression in xenograft models treated with the compound compared to control groups. These findings suggest its potential as an anti-cancer agent.

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Summary of Biological Activity

Comparative Analysis with Other Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-5-methyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, related derivatives have been documented to inhibit cell cycle progression in various cancer cell lines, demonstrating selectivity towards serine/threonine kinases such as cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are crucial in cancer proliferation pathways .

Case Studies

- In Vitro Studies : In vitro assays have shown that similar compounds can effectively reduce the viability of cancer cells by inducing apoptosis and inhibiting proliferation .

- Animal Models : Animal studies have demonstrated tumor regression in models treated with related pyridazin derivatives, suggesting a promising therapeutic potential for this class of compounds .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Sulfonamide derivatives are known to modulate inflammatory pathways, providing a basis for their use in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Another significant application of this compound is its potential as an antimicrobial agent. Research has indicated that similar sulfonamide compounds possess antibacterial properties against various pathogens, making them candidates for further development in treating infections .

Comparative Data Table

| Application | Mechanism of Action | Evidence Source |

|---|---|---|

| Anticancer | Inhibition of CDK4/CDK6 | |

| Anti-inflammatory | Modulation of cytokine production | |

| Antimicrobial | Inhibition of bacterial growth |

Synthesis and Development

The synthesis of This compound involves multiple steps, typically including the formation of the pyridazine ring followed by sulfonation reactions. The synthetic routes often utilize transition metal catalysts to enhance yield and purity .

Synthetic Route Example

A typical synthetic pathway might include:

- Formation of the pyridazine core through cyclization reactions.

- Substitution reactions to introduce the methoxy and methyl groups.

- Final sulfonation to achieve the desired benzenesulfonamide structure.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in hydrogen bonding and acid-base reactions. Key transformations include:

Amide Coupling

The sulfonamide’s NH group undergoes nucleophilic substitution with activated carboxylic acids. For example:

Reaction :

Conditions :

Example :

In a synthesis of analogous sulfonamides, methyl 3'-(1-ethyl-6-oxo-5-(quinolin-5-ylamino)-1,6-dihydropyridazin-3-yl)-5-hydroxybiphenyl-3-carboxylate was hydrolyzed using LiOH (5 eq) in THF/MeOH/H₂O (1:1:1), yielding 74% of the carboxylic acid derivative .

Pyridazine Ring Modifications

The pyridazine ring undergoes electrophilic substitution and cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction :

Conditions :

Example :

A bromopyridazine intermediate reacted with a boronate ester under microwave irradiation to form a biaryl derivative, critical for enhancing target affinity .

Nucleophilic Aromatic Substitution

The pyridazine’s electron-deficient C-3/C-6 positions react with amines:

Reaction :

Conditions :

Ethylenediamine Linker Functionalization

The ethylenediamine bridge (-NH-CH₂-CH₂-NH-) undergoes alkylation and acylation:

Reductive Amination

Reaction :

Conditions :

Acylation

Reaction :

Conditions :

Pyridin-2-ylamino Group Reactivity

The pyridin-2-ylamino group participates in coordination chemistry and π-stacking interactions.

Metal Complexation

Reaction :

Conditions :

Ester Hydrolysis

Reaction :

Conditions :

Sulfonamide Cleavage

Reaction :

Conditions :

Buchwald-Hartwig Amination

Reaction :

Conditions :

Table 1: Representative Reaction Yields

Table 2: Key Spectral Data for Reaction Intermediates

| Intermediate | IR (cm⁻¹) | (δ, ppm) |

|---|---|---|

| Pyridazine-Br | 1690 (C=O) | 8.21 (s, 1H, pyridazine-H) |

| Sulfonamide-Carboxylic Acid | 1670 (C=O), 3200 (NH) | 3.76 (s, 2H, CH₂), 12.11 (s, NH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.